molecular formula C15H12FN3O B2728277 N-(1H-benzimidazol-2-ylmethyl)-4-fluorobenzamide CAS No. 338410-70-1

N-(1H-benzimidazol-2-ylmethyl)-4-fluorobenzamide

Cat. No.: B2728277
CAS No.: 338410-70-1
M. Wt: 269.279
InChI Key: KLMWWOUYTIXRSX-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-4-fluorobenzamide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The structure of this compound consists of a benzimidazole ring attached to a 4-fluorobenzamide moiety, making it a unique compound with potential pharmacological properties.

Mechanism of Action

Target of Action

The primary target of N-(1H-benzimidazol-2-ylmethyl)-4-fluorobenzamide is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .

Mode of Action

This compound acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity . In this case, this compound increases the catalytic action of glucokinase, enhancing its ability to phosphorylate glucose .

Biochemical Pathways

The activation of glucokinase by this compound affects the glycolysis pathway . By increasing the activity of glucokinase, this compound enhances the conversion of glucose to glucose-6-phosphate, the first step in the glycolysis pathway. This leads to increased glucose utilization and decreased blood glucose levels .

Result of Action

The activation of glucokinase by this compound leads to a decrease in blood glucose levels . This is due to the increased conversion of glucose to glucose-6-phosphate, which is then used in various metabolic processes, including glycolysis and glycogenesis . This can be particularly beneficial in conditions characterized by hyperglycemia, such as type-2 diabetes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can impact the compound’s stability and its interaction with glucokinase . Additionally, the presence of other substances, such as inhibitors or other allosteric modulators, can affect the compound’s efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4-fluorobenzamide typically involves the condensation of 2-aminobenzimidazole with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form benzimidazole N-oxide derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Benzimidazole N-oxide derivatives.

    Reduction: Amino-substituted benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)-4-fluorobenzamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.

    Biological Studies: The compound is used to investigate its interactions with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study cellular processes and pathways.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-benzimidazol-2-ylmethyl)-2-fluorobenzamide
  • N-(1H-benzimidazol-2-ylmethyl)-4-chlorobenzamide
  • N-(1H-benzimidazol-2-ylmethyl)-4-methylbenzamide

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance the compound’s metabolic stability, bioavailability, and binding affinity to its molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O/c16-11-7-5-10(6-8-11)15(20)17-9-14-18-12-3-1-2-4-13(12)19-14/h1-8H,9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMWWOUYTIXRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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